molecular formula C18H28N2O3 B2375721 N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 954018-28-1

N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2375721
CAS RN: 954018-28-1
M. Wt: 320.433
InChI Key: BDWQUTLHFKKMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as IPPA, is a novel compound with potential applications in scientific research. It is a member of the piperidine class of compounds and has been found to possess unique properties that make it useful for various research purposes.

Scientific Research Applications

Polymer Science and Stereochemistry

Research in polymer science has explored derivatives related to "N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide", focusing on their synthesis and stereochemical properties. For instance, the synthesis and free radical polymerization of methacrylic derivatives incorporating methoxyphenyl groups have been detailed, aiming to create polymers with pharmacological activities. These studies investigate the stereochemical configurations and influence of aromatic side substituents on polymer properties (Román & Gallardo, 1992).

Pharmacological Evaluation for Antihypertensive Effects

Significant efforts have been made to synthesize and evaluate derivatives for their potential antihypertensive effects. Research indicates that specific structural modifications can enhance inhibitory activity against T-type Ca(2+) channels, suggesting potential applications in treating hypertension without inducing reflex tachycardia, a common side effect of traditional L-type Ca(2+) channel blockers (Watanuki et al., 2012).

Herbicide Metabolism and Toxicology

Explorations into the metabolism of chloroacetamide herbicides have highlighted the comparative metabolism between human and rat liver microsomes. This research sheds light on the metabolic pathways and potential toxicological implications of acetamide derivatives in agricultural contexts. Understanding these mechanisms is crucial for assessing environmental and health risks associated with herbicide exposure (Coleman et al., 2000).

Hypoglycemic Activity

The synthesis of novel acetamide derivatives with a focus on their hypoglycemic activity has been reported. These studies assess the efficacy of such compounds in reducing blood sugar levels, presenting a potential avenue for diabetes treatment research. The findings underscore the importance of structural variation in modulating biological activity and suggest further investigation into the toxicity and pharmacokinetics of these compounds (Nikaljea et al., 2012).

Enzyme Inhibition and Anticancer Potential

Research into the design and synthesis of acetamide derivatives has also explored their potential as enzyme inhibitors and anticancer agents. This includes the evaluation of novel compounds for cytotoxicity against cancer cell lines and their ability to modulate enzyme activity, which could lead to the development of new therapeutic agents (Rani et al., 2016).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14(2)20-10-8-15(9-11-20)12-19-18(21)13-23-17-7-5-4-6-16(17)22-3/h4-7,14-15H,8-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWQUTLHFKKMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.